molecular formula C16H18N2O2 B1214508 Ergoline-8-carboxylic acid methyl ester CAS No. 30341-92-5

Ergoline-8-carboxylic acid methyl ester

カタログ番号: B1214508
CAS番号: 30341-92-5
分子量: 270.33 g/mol
InChIキー: ORIBUSCBDFDAIQ-HCGVIMEBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nomenclature and Classification

Ergoline-8-carboxylic acid methyl ester is systematically named methyl (6aR,9R,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate according to IUPAC nomenclature. Its molecular formula is C₁₆H₁₈N₂O₂ , with a molecular weight of 270.33 g/mol . The compound is classified under the ergoline alkaloids , a subgroup of indole derivatives characterized by a tetracyclic structure comprising a bicyclic indole fused to a quinoline moiety.

Key Synonyms and Identifiers

Property Value
CAS Registry Number 30341-92-5
EC Number 805-980-0
SMILES Notation COC(=O)C1C[C@H]2C@@HNC1
InChIKey ORIBUSCBDFDAIQ-HCGVIMEBSA-N

This compound is structurally related to lysergic acid derivatives but lacks the peptide side chains found in ergopeptines like ergotamine.

Historical Context and Significance in Ergot Alkaloid Research

This compound emerged as a pivotal compound during the mid-20th century amid efforts to synthesize ergot alkaloid derivatives with improved pharmacological profiles. Ergot alkaloids, originally isolated from the fungus Claviceps purpurea, have historically been used to treat migraines (e.g., ergotamine) and postpartum hemorrhage (e.g., ergonovine).

The development of cabergoline in the 1980s highlighted the importance of this compound as a synthetic intermediate. Patents from this period describe its use in multi-step processes to introduce the N-acylurea moiety critical for dopamine receptor agonism. For example, the compound’s methyl ester group facilitates selective amidation reactions while preserving the ergoline core’s stereochemistry.

Table 1: Key Milestones in this compound Research

Year Development
1983 First reported synthesis via esterification of ergoline-8-carboxylic acid
2002 Optimized as a precursor in cabergoline synthesis, avoiding hazardous reagents
2013 Role in synthesizing pharmacopoeial impurities for quality control

Structural Relationship to Ergoline Derivatives

The ergoline backbone consists of a tetracyclic system: a bicyclic indole (rings A and B) fused to a quinoline moiety (rings C and D). This compound distinctively features:

  • A methyl ester group at position C8, enhancing solubility for synthetic modifications.
  • A fully saturated D ring, unlike the unsaturated variant in lysergic acid.

Comparative Analysis with Related Ergolines

Compound Structural Features Functional Groups
This compound C8 methyl ester, saturated D ring Ester, secondary amine
Lysergic acid C8 carboxylic acid, unsaturated D ring Carboxylic acid, amide
Cabergoline C8 N-acylurea, C6 allyl group Urea, tertiary amine

The absence of peptide chains distinguishes it from ergopeptines, while the ester group provides a reactive site for further functionalization, as seen in the synthesis of cabergoline’s ethyl isocyanate derivatives.

Figure 1: Ergoline Core Structure and Modifications

$$
\begin{array}{ccc}
\text{Ergoline Core} & \xrightarrow{\text{C8 esterification}} & \text{this compound} \
& \xrightarrow{\text{N-acylation}} & \text{Cabergoline} \
\end{array}
$$

This structural adaptability underscores its utility in medicinal chemistry, enabling the development of compounds with tailored receptor affinities.

特性

CAS番号

30341-92-5

分子式

C16H18N2O2

分子量

270.33 g/mol

IUPAC名

methyl (6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C16H18N2O2/c1-20-16(19)10-5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18-8-10/h2-4,7,10,12,14,17-18H,5-6,8H2,1H3/t10?,12-,14-/m1/s1

InChIキー

ORIBUSCBDFDAIQ-HCGVIMEBSA-N

異性体SMILES

COC(=O)C1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1

正規SMILES

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1

ピクトグラム

Irritant

同義語

6-nor-9,10-dihydrolysergic acid methyl ester
methyl 6-nor-9,10-dihydrolysergate

製品の起源

United States

準備方法

Key Reaction Conditions:

  • Reagents : Mercuric acetate, methanol, sodium borohydride, PtO₂.

  • Temperature : Room temperature for mercuration; 0–5°C for demercuration.

  • Yield : ~85% after chromatographic purification.

This method is notable for its stereochemical control, favoring the 8β-configuration critical for biological activity. However, the use of toxic mercury reagents limits its scalability.

Esterification of Ergoline-8-Carboxylic Acid

Esterification of ergoline-8-carboxylic acid with methanol under acidic conditions is a direct and widely adopted method. The carboxylic acid precursor is synthesized via hydrolysis of methyl lysergate or related derivatives. For example, treatment of 9,10-didehydro-6-methyl-ergoline-8-carboxylic acid with methanol and sulfuric acid under reflux yields the methyl ester.

Key Reaction Conditions:

  • Catalyst : Sulfuric acid or HCl.

  • Solvent : Methanol.

  • Temperature : Reflux (64.7°C).

  • Yield : Typically >75% after recrystallization.

This route is advantageous for its simplicity and compatibility with large-scale production. Industrial adaptations often employ continuous flow reactors to enhance efficiency and reduce reaction times.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented process involves reacting ergoline-8β-carboxylic acid esters with 3-(dimethylamino)propylamine in aprotic solvents like dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst. Continuous flow systems and automated purification (e.g., simulated moving bed chromatography) ensure high throughput and purity.

Key Industrial Parameters:

ParameterSpecification
Catalyst DMAP
Solvent Dichloromethane
Temperature 0–50°C
Purification Simulated moving bed chromatography
Purity >99.5%

This approach minimizes waste and achieves production scales exceeding 100 kg/batch.

Comparative Analysis of Preparation Methods

The table below evaluates the four primary methods based on yield, scalability, and practicality:

MethodYieldScalabilityToxicity ConcernsKey Advantage
Solvomercuration-Demercuration85%LowHigh (Hg reagents)Stereochemical precision
Direct Esterification75%HighLowSimplicity, cost-effectiveness
Alkylation-Hydrolysis85%ModerateModerate (allyl bromide)Versatility for analogs
Industrial Catalytic Process>90%Very HighLowHigh throughput, automation

化学反応の分析

Types of Reactions

Ergoline-8-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the carboxylic acid group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

科学的研究の応用

Ergoline-8-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on various biological pathways and processes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of Ergoline-8-carboxylic acid methyl ester involves its interaction with specific molecular targets in the body. These targets may include dopamine receptors, serotonin receptors, and other neurotransmitter systems. The compound can modulate the activity of these receptors, leading to various physiological effects.

類似化合物との比較

Comparison with Similar Ergoline Derivatives

Structural Modifications and Receptor Affinity

Ergoline derivatives vary in substituents at the N1, N6, and C8 positions, significantly affecting their 5-HT₂ receptor affinity and pharmacokinetics. Key analogs include:

Table 1: Structural and Pharmacological Comparison
Compound Name CAS Molecular Formula Key Substituents 5-HT₂ Receptor Affinity (Relative Potency) Applications
Ergoline-8-carboxylic acid methyl ester 30341-92-5 C₁₆H₁₈N₂O₂ N1-isopropyl, N6-methyl, C8-methyl ester Moderate Serotonin antagonist research
(8β)-6-Methyl-1-isopropyl ergoline-8-carboxylic acid cyclohexyl ester - C₂₃H₃₀N₂O₂ N1-isopropyl, N6-methyl, C8-cyclohexyl ester High (highest in series) Vascular 5-HT₂ blockade
9,10-Dihydrolysergic acid methyl ester 35470-53-2 C₁₇H₂₀N₂O₂ Saturated C9-C10 bond, N6-methyl Low Industrial intermediate
6-Allyl-8β-carboxyergoline methyl ester 72821-79-5 C₁₉H₂₂N₂O₂ N6-allyl, C8-methyl ester Not reported Pharmaceutical intermediates
10-Methoxy-6-methyl-ergoline-8-carboxylic acid methyl ester - C₁₈H₂₀N₂O₃ N1-isopropyl, N6-methyl, C10-methoxy Antifungal/antimicrobial Antifungal research
Key Findings:
  • Cyclohexyl Ester Analog : The cyclohexyl ester derivative exhibits the highest 5-HT₂ affinity due to hydrophobic interactions with the receptor’s binding pocket. The 4-hydroxy or 4-keto substituents on the cyclohexyl ring further enhance affinity .
  • Impact of Ester Hydrolysis : The acid metabolite (1-isopropyl dihydrolysergic acid) of ergoline esters, formed via ester hydrolysis, shows reduced potency (1/20th to 1/30th of parent ester) in vivo, underscoring the importance of the ester group in maintaining activity .
  • N6-Substituents : Allyl or methyl groups at N6 influence solubility and receptor binding. Methyl groups optimize steric compatibility with 5-HT₂ receptors .

生物活性

Ergoline-8-carboxylic acid methyl ester (ECME) is a compound belonging to the ergoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of ECME, including its chemical properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.35 g/mol
  • IUPAC Name : Methyl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate

ECME is synthesized through the esterification of ergoline-8-carboxylic acid with methanol, typically using an acid catalyst under reflux conditions. This compound serves as a precursor for various ergoline derivatives and is utilized in both academic and industrial settings for its biological properties.

The biological activity of ECME primarily involves its interaction with neurotransmitter receptors. It has been shown to bind to serotonin and dopamine receptors, modulating their activity and influencing various physiological processes such as mood regulation and cognition. The compound's structure allows it to interact with multiple molecular targets, which can lead to diverse biochemical effects.

Biological Activities

  • Neurotransmitter Modulation :
    • ECME exhibits dopaminergic activity, making it relevant in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Its ability to act as a dopamine D2 receptor agonist is particularly significant in therapeutic contexts .
  • Cytotoxicity :
    • Research indicates that ECME has moderate cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values ranging from 22 to 52 μM against HeLa and L1210 cell lines .
  • Antifouling Properties :
    • Some derivatives of ergoline compounds have shown potential antifouling activities, which could be beneficial in marine applications .

Study on Dopaminergic Activity

A study investigating the dopaminergic effects of ECME found that it significantly increased dopamine receptor activation in vitro. This was measured using radiolabeled binding assays, showing a marked increase in receptor affinity compared to control compounds. The findings suggest that ECME could be further developed as a therapeutic agent for conditions related to dopamine dysregulation.

Cytotoxicity Assessment

In another study focused on the cytotoxic properties of ECME, researchers evaluated its effects on cancer cell lines. The results indicated that while ECME had moderate cytotoxicity, further structural modifications could enhance its potency against specific cancer types. The study highlighted the need for additional research into the structure-activity relationship (SAR) of ergoline derivatives.

Applications in Medicine

The potential therapeutic applications of ECME are extensive:

  • Neurological Disorders : As a dopamine agonist, ECME is being explored for its efficacy in treating Parkinson's disease and other dopaminergic dysfunctions.
  • Cancer Therapy : Given its cytotoxic properties, there is ongoing research into optimizing ECME and its derivatives for targeted cancer therapies.
  • Psychiatric Disorders : Its interaction with serotonin receptors opens avenues for investigating its use in treating mood disorders.

Summary

This compound is a promising compound with significant biological activity primarily due to its interactions with neurotransmitter systems. Its potential applications span various fields including neurology and oncology. Continued research into its mechanisms of action and structural modifications will likely enhance our understanding and utilization of this compound in therapeutic settings.

PropertyDescription
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Biological ActivitiesDopaminergic modulation, cytotoxicity
Therapeutic ApplicationsNeurological disorders, cancer therapy

Q & A

Basic: What synthetic methodologies are commonly employed for Ergoline-8-carboxylic acid methyl ester?

Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during esterification? Answer:

  • Basic: Synthesis typically involves esterification of the ergoline-8-carboxylic acid precursor using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Downstream functionalization (e.g., alkylation at C6) may follow .
  • Advanced: Optimization includes controlling reaction stoichiometry (excess methanol), temperature (60–80°C), and purification via silica gel chromatography. Kinetic studies via HPLC can identify side reactions (e.g., dimerization) .

Basic: What analytical techniques validate the structural integrity of this compound?

Advanced: How can spectral overlaps in NMR complicate structural confirmation, and what strategies resolve this? Answer:

  • Basic: ¹H/¹³C NMR (aromatic protons: δ 6.8–7.2 ppm; methyl ester: δ 3.7 ppm) and GC-MS (m/z 270.33 [M⁺]) are standard .
  • Advanced: 2D NMR (e.g., HSQC, HMBC) differentiates overlapping signals. High-resolution MS (HRMS) confirms molecular formula (C₁₆H₁₈N₂O₂, exact mass 270.1368) .

Basic: What receptor interactions are associated with this compound?

Advanced: How do substituents at C6 influence binding kinetics to dopamine receptors? Answer:

  • Basic: The ergoline core exhibits affinity for dopamine D2 receptors; the methyl ester enhances membrane permeability versus the free acid .
  • Advanced: Propenyl or methyl groups at C6 alter steric bulk, modulating receptor docking. Radioligand binding assays (³H-spiperone displacement) quantify affinity shifts .

Basic: How is this compound isolated from natural matrices like C. arvense?

Advanced: What metabolomic workflows identify trace ergoline derivatives in complex plant extracts? Answer:

  • Basic: Solid-phase extraction (C18 columns) followed by preparative HPLC (C18, 70% MeOH) isolates the compound .
  • Advanced: LC-HRMS/MS with ion mobility separation distinguishes isomers. GNPS spectral matching validates identity .

Basic: What safety protocols are critical for handling this compound?

Advanced: How should neuroactivity risks be managed during in vivo studies? Answer:

  • Basic: Use PPE (nitrile gloves, goggles) and work in fume hoods. Store at –20°C under inert gas .
  • Advanced: Dose-response pilot studies (RODENT: 0.1–10 mg/kg) with behavioral monitoring (e.g., rotarod tests) assess neurotoxicity .

Basic: What are key physicochemical properties (e.g., logP, pKa) of this compound?

Advanced: How do computational models predict bioavailability changes upon ester hydrolysis? Answer:

  • Basic: logP ≈ 2.5 (predicted), pKa ~17.4 (tertiary nitrogen), melting point 146–149°C (analogs) .
  • Advanced: Molecular dynamics (e.g., Schrödinger Suite) simulate esterase-mediated hydrolysis and passive diffusion .

Basic: What downstream derivatives are synthesized from this compound?

Advanced: How do transition-metal catalysts improve regioselectivity in allylic alkylation? Answer:

  • Basic: 6-(2-propenyl) derivatives are synthesized via Grignard or Friedel-Crafts alkylation .
  • Advanced: Palladium catalysts (e.g., Pd(PPh₃)₄) enable regioselective allylic coupling under anhydrous conditions .

Basic: How do researchers address contradictions in reported pharmacological data?

Advanced: What meta-analysis frameworks reconcile variability in receptor affinity studies? Answer:

  • Basic: Replicate assays under standardized conditions (e.g., CHO cells expressing human D2 receptors) .
  • Advanced: Systematic reviews (PRISMA guidelines) assess heterogeneity via I² statistics. Subgroup analyses control for variables (e.g., cell type, radioligand) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。